molecular formula C18H16Cl2N2O4 B11623097 Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11623097
M. Wt: 395.2 g/mol
InChI Key: XKDHHBDZEQVIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of a furan ring, a dichlorophenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring through the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions. The tetrahydropyrimidine core is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and dichlorophenyl group can participate in π-π interactions and hydrogen bonding, while the tetrahydropyrimidine core can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 374090-04-7) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16Cl2N2O4
  • Molecular Weight : 395.24 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes involved in nucleic acid metabolism. It has shown promise as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibition of TP can lead to reduced proliferation of cancer cells and enhanced efficacy of certain chemotherapeutic agents.

In Vitro Studies

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant biological activities. For instance:

  • Thymidine Phosphorylase Inhibition :
    • Various substituted dihydropyrimidone derivatives were screened for their ability to inhibit TP.
    • Compound 12 exhibited an IC50 value of 303.5 ± 0.42 µM, indicating moderate inhibitory activity compared to standard inhibitors like tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .
Compound Number% InhibitionIC50 ± SEM (µM)Cell Viability (%)
184.0314.3 ± 0.957
278.2389.2 ± 6.267
338.1N/ANC

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A study indicated that compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced antibacterial activity against various pathogens .

Case Studies

  • Antitumor Activity :
    • A study focusing on pyrimidine derivatives highlighted that modifications at the furan and pyrimidine rings could significantly enhance antitumor activity against specific cancer cell lines.
    • The presence of chlorinated phenyl groups was associated with increased cytotoxicity in vitro .
  • Cytotoxicity Evaluation :
    • An evaluation using a mouse fibroblast cell line (3T3) revealed that the active compounds derived from the tetrahydropyrimidine scaffold were non-toxic at effective concentrations .

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-7-6-13(26-14)10-4-5-11(19)12(20)8-10/h4-8,16H,3H2,1-2H3,(H2,21,22,24)

InChI Key

XKDHHBDZEQVIHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.